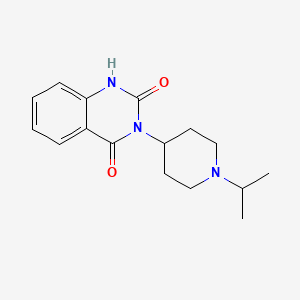
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine, also known as JNJ-31020028, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is primarily expressed in the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons, which are important signaling molecules involved in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine increases the levels of cAMP and cGMP, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of cAMP and cGMP in the brain, improve neurotransmission and synaptic plasticity, reduce neuroinflammation, and reduce neurodegeneration. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its selective inhibition of PDE10A, which allows for targeted modulation of neurotransmission and synaptic plasticity in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine. One direction is the development of more potent and selective PDE10A inhibitors that can be used in clinical settings. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine's potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine in humans.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine involves a series of chemical reactions, including the condensation of 4-methoxypyrimidine-2-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and amination steps. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function in animal models of schizophrenia.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-17-12-4-5-14-13(16-12)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXAJMYHODBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)

![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)




![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)
![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
